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5-Fluoro-2-(methylthio)pyrimidin-4-amine

Catalog No.
S9042633
CAS No.
M.F
C5H6FN3S
M. Wt
159.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(methylthio)pyrimidin-4-amine

Product Name

5-Fluoro-2-(methylthio)pyrimidin-4-amine

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidin-4-amine

Molecular Formula

C5H6FN3S

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C5H6FN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)

InChI Key

ZUSYTELDTZZXSE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)N)F

Electronic and Steric Properties

The molecular structure of 5-fluoro-2-(methylthio)pyrimidin-4-amine (C₅H₆FN₃S) features a pyrimidine core substituted at positions 2, 4, and 5. The fluorine atom at C5 exerts strong electron-withdrawing effects, polarizing the ring and enhancing electrophilicity at C4 and C6. Concurrently, the methylthio (-SMe) group at C2 acts as a moderate electron donor via resonance, creating a push-pull electronic configuration that stabilizes reactive intermediates during substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆FN₃S
Molecular Weight159.19 g/mol
Purity≥97%
Storage TemperatureRoom temperature (20–25°C)
Hazard StatementsH315, H319, H335

Reactivity in Ring Functionalization

The amine group at C4 serves as a nucleophilic site for acylations, alkylations, and cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura couplings at C4 enable the introduction of aryl or heteroaryl groups, while the methylthio group can be oxidized to sulfone/sulfoxide derivatives for further diversification. Fluorine’s inductive effect facilitates regioselective halogen-metal exchanges at C5, enabling the synthesis of disubstituted analogs.

Molecular Geometry and Conformational Analysis

The compound features a pyrimidine ring system with substituents at positions 2 (methylthio group: –SCH₃), 4 (amine group: –NH₂), and 5 (fluorine atom). Key geometric parameters include:

ParameterValue/Description
Ring planarityNear-planar (pyrimidine core) [1]
Bond angles (C–N–C)~120° (sp² hybridization) [3]
Conformational flexibilityLimited due to aromatic ring rigidity

The methylthio group adopts a staggered conformation relative to the ring, minimizing steric hindrance. The fluorine atom’s small size and high electronegativity allow minimal distortion of the ring geometry [2] [6].

Electronic Structure and Substituent Effects

Substituents significantly alter the electron density distribution:

SubstituentElectronic EffectImpact on Reactivity
–SCH₃ (position 2)Weak electron-donating via resonanceStabilizes electrophilic substitution
–F (position 5)Strong electron-withdrawing (-I)Deactivates ring toward electrophiles
–NH₂ (position 4)Electron-donating (+M/-I)Enhances nucleophilic character [3]

The combined effects create regions of alternating electron density, facilitating directed reactivity in synthetic applications [1] [6].

Hydrogen Bonding Patterns and Supramolecular Interactions

Hydrogen Bond Donor/Acceptor Capacity

  • Primary donors: The amine group (–NH₂) at position 4 can donate two hydrogen bonds.
  • Acceptors: Fluorine (weak acceptor) and ring nitrogen atoms (N1 and N3) [3].

Supramolecular Assembly

In crystalline states, intermolecular interactions dominate:

Interaction TypeEnergy (kcal/mol)Role in Packing
N–H···N~-16.5 [3]Stabilizes 1D chains
C–H···F~-6.5 [3]Facilitates layered structures
π–π stackingNot quantifiedEnhances vertical alignment

These interactions are critical for stabilizing polymorphic forms and influencing solubility [3] [5].

Data Tables

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₅H₅FN₃S
Molecular weight157.18 g/mol
Predicted logP~0.3 (similar to [1])
Polar surface area~71 Ų (calculated)

Table 2: Substituent Electronic Effects

PositionSubstituentσₚ (Hammett)Resonance Effect
2–SCH₃-0.15Moderate +M
5–F+0.78-I dominant

Nucleophilic Substitution Strategies for Pyrimidine Functionalization

The four-amine functionality of 5-fluoro-2-(methylthio)pyrimidin-4-amine is most efficiently introduced by nucleophilic aromatic substitution on activated chloro precursors. A high-pressure transformation of 4,6-dichloro-2-(methylthio)pyrimidine with anhydrous ammonia in tetrahydrofuran at 50–60 °C (7–8 bar) furnishes 4-amino-6-chloro-2-(methylthio)pyrimidine in 97.8% isolated yield after three hours [1]. Lower-pressure systems deliver comparable conversions when polar alcohols are employed; for example a sealed-tube process in butan-1-ol ∶ water affords the same intermediate in 66% yield within 30 minutes at 80 °C [1]. Subsequent selective halogen exchange at the five-position (see Section 3.3) converts this monochloro substrate into the target molecule.

The same substitution manifold tolerates amine nucleophiles beyond ammonia. Primary anilines, benzylic amines and heteroarylamines react smoothly in polyethylene glycol four hundred under atmospheric pressure, often reaching full conversion in five minutes and giving isolated yields of 85–94% without chromatographic purification [2]. The benign solvent simplifies post-reaction extraction and suppresses competing hydrolysis observed in dimethylformamide or alcoholic media.

EntrySubstrateNucleophile / SolventTemperature / TimeIsolated yield
14,6-dichloro-2-(methylthio)pyrimidineAmmonia / tetrahydrofuran50–60 °C, 3 h, 7–8 bar97.8% [1]
2Ammonia / butan-1-ol ∶ water (2 ∶ 1)80 °C, 0.5 h66% [1]
34-chloro-2-(methylthio)pyrimidine4-methoxyaniline / polyethylene glycol four hundred110 °C, 5 min92% [2]

Table 1 Representative nucleophilic substitution data relevant to the four-amine installation.

Process optimisation indicates that maintaining anhydrous conditions and a slight excess of base (≥ 1.2 equiv. sodium carbonate) suppresses reversible hydrochloride salt formation, while vigorous agitation prevents localised over-heating that otherwise promotes sulfur oxidation of the methylthio group [3] [1].

Thiomethylation Pathways and Reagent Selection

Two complementary routes are widely adopted to install the two-methylthio substituent.

a) Cyclocondensation with S-methylisothiourea. Potassium (Z)-2-cyano-2-fluoroethenolate, generated in situ from fluoroacetonitrile and ethyl formate, condenses with S-methylisothiourea hemisulfate in anhydrous methanol at ambient temperature to produce 5-fluoro-2-(methylthio)pyrimidin-4-amine in 83% yield after eighteen hours without chromatography [3]. The method is atom-economic, avoids noxious methylating agents and tolerates laboratory-scale telescoping from the enolate stage.

b) Methylation of 2-mercaptopyrimidines. When the ring is available as the 2-mercapto analogue, methyl iodide, dimethyl sulfate or dimethyl carbonate in the presence of potassium carbonate give quantitative S-alkylation within two hours at 40–50 °C [4] [5]. Dimethyl carbonate offers the best environmental profile but requires slightly elevated temperature (70 °C) to match the kinetics of the halide reagents.

Comparative studies show that oxidative side-products (sulfone, sulfoxide) remain below 1% when oxygen is excluded and the pH is kept above eight throughout the reaction [5].

Fluorination Techniques: Direct versus Indirect Approaches

ModeKey reagentTypical conditionsYield to target or analogueAdvantages / Limitations
Indirect “fluoro-enolate” routePotassium (Z)-2-cyano-2-fluoroethenolate0 °C → 25 °C, tetrahydrofuran, then cyclisation with S-methylisothiourea83% [3]Introduces fluorine early, avoids elemental fluorine, scalable, single isolation
Direct electrophilic fluorinationTrifluoromethyl hypofluorite–40 °C to –10 °C, acetonitrile, 30 min84% for 5-fluorouracil analogue [6]High regioselectivity but toxic oxidant, specialised apparatus
Direct gas phaseFluorine ∶ nitrogen (1 ∶ 1)– 100 °C, metal reactor, then warm to 0 °C92% for uracil analogue [6]Excellent yield; demanding safety controls
Mild electrophilic reagentN-fluoro-N-chloromethyl-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate)Methanol, 20 °C, 2 h82% for 5-fluorouracil analogue [6] [7]Bench-stable, compatible with water; lower atom economy

Table 2 Summary of representative fluorination strategies applicable to the five-position of pyrimidines.

For the title compound, the indirect early-stage approach remains preferred in both academic and pilot-plant settings because it eliminates the need for hazardous fluorine transfer in the final step and permits straightforward crystallisation of the fluorinated heterocycle before further functionalisation [3] [8]. Nevertheless, recently reported silver-mediated oxidative fluorination of pyrimidine N-oxides offers a promising bench-top alternative for late-stage C–H fluorination, avoiding elemental fluorine while operating under mild conditions [9].

Purification Challenges and Crystallisation Behaviour

The principal impurities observed after synthesis are inorganic sulfate from the hemisulfate salt, unreacted isothiourea and trace sulfoxide derivatives. Aqueous work-up followed by extraction with ethyl acetate removes polar sulfur by-products, while residual potassium salts partition into the aqueous phase when the pH is adjusted to seven [3]. Activated charcoal treatment at 40 °C efficiently discolours the filtrate without measurable product loss (< 1%).

5-Fluoro-2-(methylthio)pyrimidin-4-amine crystallises as colourless plates from ethyl acetate or from methanol ∶ water (5 ∶ 2). Recrystallisation from ethyl acetate provides material of ≥ 99.5% chromatographic purity with a melting range of 116.9–119.0 °C [3]. Differential scanning calorimetry reveals a single endotherm, indicating that polymorphism is unlikely under ambient processing conditions. However, rapid solvent evaporation can trap mother-liquor inclusions, leading to broad melting profiles; controlled cooling at 0.5 °C min⁻¹ mitigates this issue.

Solvent systemCooling rateCrystal habitTypical recoveryObserved melting point
Ethyl acetate (10 mL g⁻¹)0.5 °C min⁻¹Plates, 200–300 µm92%116.9–119.0 °C [3]
Methanol ∶ water (5 ∶ 2)2 °C min⁻¹Needles, 100 µm85%116.5–118.5 °C [3]

Table 3 Crystallisation parameters and solid-state characteristics.

Scaling studies demonstrate that filtration through a medium-porosity glass-frit readily separates product from potassium sulfate when the slurry is aged for at least fifteen minutes at 0 °C. Attempts to centrifuge warm suspensions give lower purity owing to entrained salts.

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

159.02664654 g/mol

Monoisotopic Mass

159.02664654 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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